molecular formula C19H16N2O6S B2705536 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethoxybenzoate CAS No. 877635-72-8

4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethoxybenzoate

Cat. No.: B2705536
CAS No.: 877635-72-8
M. Wt: 400.41
InChI Key: AIGLBPJRFOVPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethoxybenzoate features a 4-oxo-pyran core substituted with a thiopyrimidine-methyl group at position 6 and a 3,4-dimethoxybenzoate ester at position 3. This scaffold shares structural similarities with ML221 (4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 4-nitrobenzoate), a well-characterized apelin receptor (APJ) antagonist . The 3,4-dimethoxybenzoate substituent distinguishes it from ML221, which has a para-nitrobenzoate group.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c1-24-15-5-4-12(8-16(15)25-2)18(23)27-17-10-26-13(9-14(17)22)11-28-19-20-6-3-7-21-19/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGLBPJRFOVPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethoxybenzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyran ring, followed by the introduction of the pyrimidine group through a nucleophilic substitution reaction. The final step involves esterification with 3,4-dimethoxybenzoic acid under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidine moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the pyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethoxybenzoate serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, offering possibilities for the treatment of diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or coatings can enhance their performance in various applications.

Mechanism of Action

The mechanism by which 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethoxybenzoate exerts its effects involves its interaction with specific molecular targets. The pyrimidine moiety can bind to nucleotide-binding sites on enzymes or receptors, inhibiting their activity. The pyran ring and benzoate ester contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

Compound ID Benzoate Substituent(s) Activity (APJ IC₅₀) Solubility/Stability Notes Source
ML221 4-nitro 0.70 μM (cAMP assay), 1.75 μM (β-arrestin assay) Poor aqueous solubility (pH 7.4), rapid ester hydrolysis in liver homogenates
BB77785 3,4,5-triethoxy Not reported Likely higher lipophilicity due to triethoxy groups
BF87754 3,4-difluoro Not reported Increased electronegativity may alter binding
BF13629 2-fluoro Not reported Ortho-substitution may sterically hinder activity

Key Observations:

  • ML221 (4-nitrobenzoate): The para-nitro group is critical for APJ antagonism, as para-substituted analogs (e.g., 4-bromo, 4-CF₃) retain partial activity, while meta- or ortho-substituted variants are inactive .
  • 3,4-Dimethoxybenzoate (Target Compound): The dimethoxy groups may enhance solubility compared to ML221’s nitro group but could reduce receptor affinity due to decreased electron-withdrawing effects.
  • Triethoxy and Difluoro Analogs (BB77785, BF87754): These substituents likely modulate lipophilicity and steric bulk, but their impact on APJ activity remains uncharacterized .

Pharmacological and ADME/T Properties

Activity Trends
  • Ester Linkage Critical: Modifications to the ester bond (e.g., benzyl, amide, sulfonate) in ML221 analogs abolished activity, highlighting the necessity of the intact ester . This suggests the target compound’s ester is similarly essential.
  • Thiopyrimidine vs. Thiophenol: Replacing the thiopyrimidine with thiophenol (e.g., 4-Cl-thiophenol) retained sub-10 μM activity, indicating flexibility in this region . The target’s pyrimidine group likely contributes to binding specificity.
Solubility and Stability
  • ML221: Exhibits poor aqueous solubility (14-fold higher than its IC₅₀) and rapid metabolism in liver homogenates (4–5% remaining after 60 min) due to ester hydrolysis .
  • Methoxy groups could introduce new metabolic vulnerabilities (e.g., O-demethylation).

Selectivity and Off-Target Effects

  • ML221: Shows >37-fold selectivity for APJ over AT1 and negligible activity against 29 GPCRs except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) .
  • Target Compound: No direct selectivity data are available, but the 3,4-dimethoxy group may reduce off-target interactions compared to ML221’s nitro group, which is associated with promiscuity in some assays .

Biological Activity

The compound 4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. Its structure includes a pyran ring fused with a pyrimidine moiety, which suggests diverse interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O5SC_{18}H_{18}N_2O_5S, with a molecular weight of approximately 382.43 g/mol. The presence of functional groups such as carbonyl, sulfur, and methoxy enhances its reactivity and potential biological activity.

Biological Activities

Preliminary studies indicate that This compound exhibits several biological activities:

  • Antioxidant Activity : Similar compounds have shown significant antioxidant properties, suggesting potential for protecting cells from oxidative stress.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity : Research indicates that derivatives of this compound can induce apoptosis in cancer cells (e.g., HCT-116 colorectal cancer cells) by activating the caspase-3 pathway, which is crucial for programmed cell death.

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDK2), thus leading to cell cycle arrest.
  • Interaction with Nucleic Acids : The pyrimidine moiety can interact with DNA or RNA, potentially interfering with replication or transcription processes.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of related compounds and provided insights into their efficacy:

CompoundBiological ActivityIC50 (µM)Reference
Compound AAntimicrobial (S. epidermidis)32.42
Compound BAnticancer (HCT-116 cells)27.78
Compound CAntioxidantHigh at 100 µM

In Vitro Studies

In vitro assays have shown that derivatives of the compound can significantly inhibit CDK2 activity in a dose-dependent manner. For instance, at concentrations ranging from 0.01 to 10 µM, one derivative reduced CDK2 activity by up to 89% compared to controls .

Apoptosis Induction

Real-time PCR analyses indicated that treatment with certain derivatives increased caspase-3 gene expression significantly, suggesting their role as pro-apoptotic agents . This finding is critical for developing new anticancer therapies targeting colorectal cancer.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.